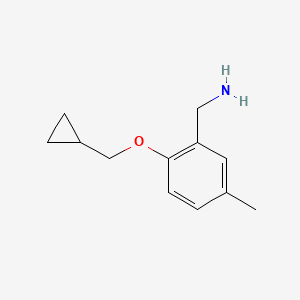

2-Cyclopropylmethoxy-5-methylbenzylamine

描述

属性

IUPAC Name |

[2-(cyclopropylmethoxy)-5-methylphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-6,10H,3-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNADSOMBKBJEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 5-Methyl-2-hydroxybenzyl Derivatives

A common route to this compound starts from 5-methyl-2-hydroxybenzyl derivatives, where the hydroxy group at the 2-position is alkylated with cyclopropylmethyl halides or equivalents.

- The phenolic hydroxyl at the 2-position of 5-methylbenzyl alcohol or related derivatives is reacted with cyclopropylmethyl bromide or chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or DMSO.

- This results in the formation of the 2-cyclopropylmethoxy-5-methylbenzyl intermediate.

Halogenation and Subsequent Nucleophilic Substitution

Another approach involves:

- Bromination or chlorination of the methyl group at the 5-position or the benzyl position to form a benzylic halide.

- Nucleophilic substitution of the benzylic halide with ammonia or an amine source to introduce the amine functionality.

For example, 2-cyclopropylmethoxy-5-methylbenzyl bromide can be synthesized by brominating the methyl group using N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in carbon tetrachloride under reflux conditions. This benzylic bromide is then reacted with ammonia or an amine to afford the benzylamine derivative.

Reductive Amination of Corresponding Aldehydes

A more direct and versatile method involves:

- Oxidation of the methyl group at the 5-position or the benzylic position to the corresponding aldehyde.

- Reductive amination of the aldehyde with cyclopropylmethoxy-substituted amines or ammonia in the presence of reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst.

This method allows for the introduction of the amine group directly onto the benzyl position, often with high yield and selectivity.

Representative Synthetic Route Example

Detailed Research Findings and Analysis

Bromination Efficiency: The use of N-bromosuccinimide (NBS) with radical initiators such as AIBN or benzoyl peroxide in carbon tetrachloride is a well-established method for selective benzylic bromination. Reaction times typically range from 1.5 to 6 hours at reflux temperature (~75 °C), yielding high purity benzylic bromides suitable for subsequent amination.

Amination Step: The nucleophilic substitution of benzylic bromides with ammonia or primary amines proceeds efficiently under mild conditions, often at room temperature or slightly elevated temperatures in polar solvents. This step is crucial for introducing the benzylamine functionality.

Alkylation of Phenol: Alkylation of the phenolic hydroxyl group with cyclopropylmethyl halides under basic conditions is typically high yielding. Potassium carbonate in DMF or other polar aprotic solvents is preferred to avoid side reactions and promote clean ether formation.

Reductive Amination: When aldehyde intermediates are available, reductive amination provides a one-step conversion to the benzylamine. Sodium cyanoborohydride is commonly used for its selectivity and mild reducing properties, preventing over-reduction of other functional groups.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzylic Bromination + Amination | 2-cyclopropylmethoxy-5-methylbenzene | NBS, AIBN, CCl4; NH3 or amine | High selectivity; well-established | Requires handling of brominating agents |

| Alkylation of Phenol + Amination | 5-methyl-2-hydroxybenzyl derivatives | Cyclopropylmethyl bromide, K2CO3, DMF; NH3 | Straightforward; good yields | Multiple steps; purification needed |

| Reductive Amination | 2-cyclopropylmethoxy-5-methylbenzaldehyde | NaBH3CN or catalytic hydrogenation | One-step amine introduction | Requires aldehyde intermediate; sensitive reagents |

化学反应分析

Types of Reactions

2-Cyclopropylmethoxy-5-methylbenzylamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

2-Cyclopropylmethoxy-5-methylbenzylamine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on AMPA receptors and its potential role in modulating synaptic plasticity.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

作用机制

2-Cyclopropylmethoxy-5-methylbenzylamine exerts its effects by modulating the function of AMPA receptors in the brain. These receptors are involved in excitatory neurotransmission and play a critical role in synaptic plasticity, learning, and memory. The compound enhances the activity of these receptors, leading to increased synaptic transmission and improved cognitive function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analog: 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one

Key Differences and Similarities

- Core Structure : The analog in contains a thiazol-4-one ring fused with a benzylidene group, whereas 2-Cyclopropylmethoxy-5-methylbenzylamine is a simpler benzylamine derivative without heterocyclic components.

- Substituents: Both compounds incorporate cyclopropyl and methoxy groups, but their positions and roles differ. The cyclopropyl group in the analog is part of an amino substituent, while in this compound, it is linked via an ether (-O-) group.

- Synthesis : The analog is synthesized via a one-pot multicomponent reaction involving rhodanine, 4-methoxybenzaldehyde, and excess cyclopropylamine (yield: 71%, reflux in dioxane) . In contrast, this compound would likely require alkylation or nucleophilic substitution to attach the cyclopropylmethoxy group.

Table 1: Comparative Properties of Selected Compounds

Broader Structural Analogues

- Cyclopropyl-Containing Compounds: Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity. For example, cyclopropylamine derivatives in antidepressants (e.g., tranylcypromine) exploit this rigidity for target binding .

- Methoxy-Benzylamine Derivatives: Compounds like 4-methoxybenzylamine exhibit altered solubility and receptor affinity compared to non-substituted benzylamines, suggesting that the methoxy group in this compound may similarly influence pharmacokinetics.

Research Findings and Implications

- The methyl and cyclopropylmethoxy groups in this compound could enhance blood-brain barrier penetration compared to polar analogs.

生物活性

Overview

2-Cyclopropylmethoxy-5-methylbenzylamine is a compound that has garnered attention due to its potential biological activities, particularly its interaction with AMPA receptors in the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions as an ampakine , which selectively modulates AMPA receptors. These receptors are crucial for excitatory neurotransmission, synaptic plasticity, learning, and memory processes. By enhancing the activity of AMPA receptors, this compound can lead to increased synaptic transmission and improved cognitive functions, making it a candidate for therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia.

1. Cognitive Enhancement

Research indicates that compounds like this compound can improve cognitive functions through their action on AMPA receptors. In animal models, these compounds have shown promise in enhancing memory and learning capabilities.

2. Neurological Disorders

The modulation of AMPA receptors suggests potential therapeutic benefits for various neurological conditions:

- Alzheimer’s Disease : Enhancing synaptic transmission may counteract cognitive decline associated with this condition.

- Schizophrenia : By modulating excitatory neurotransmission, the compound may help alleviate some symptoms related to this disorder.

Case Studies

- Cognitive Function in Rodent Models : A study demonstrated that administration of this compound resulted in improved performance in spatial memory tasks compared to control groups. This suggests a direct link between AMPA receptor modulation and cognitive enhancement.

- Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Animal Model | Improved cognitive function in memory tasks | |

| In Vitro Studies | Neuroprotective effects against oxidative stress | |

| Mechanistic Studies | Modulation of AMPA receptor activity |

常见问题

Q. What are the recommended synthetic routes for 2-Cyclopropylmethoxy-5-methylbenzylamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

Cyclopropane ring introduction : Use cyclopropylmethyl halides in nucleophilic substitution with phenolic intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

Reductive amination : Convert aldehyde intermediates (e.g., 5-methylbenzaldehyde derivatives) to benzylamine using NaBH₄ or catalytic hydrogenation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC and confirm with NMR (¹H/¹³C) and LC-MS .

- Key Considerations : Avoid prolonged exposure to moisture; store in anhydrous conditions to prevent decomposition .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare ¹H/¹³C spectra with computational predictions (e.g., using PubChem’s InChI/SMILES data ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

- Cross-Validation : Match retention times and spectral data with reference standards, if available .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C for long-term stability .

- pH Stability : Incubate in buffers (pH 2–12) and monitor via HPLC. Acidic conditions may hydrolyze the cyclopropylmethoxy group, forming phenolic byproducts .

- Degradation Pathways : Use LC-MS to identify oxidation products (e.g., sulfoxides) or ring-opening reactions under UV exposure .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Meta-Analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA for inter-lab variability).

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁴C or deuterated analogs) to track metabolic pathways and confirm target engagement .

- Resource : Apply iterative data validation frameworks (e.g., cross-lagged panel designs) to distinguish short-term vs. long-term effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina with protein structures (e.g., GPCRs) to predict binding affinity.

- MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability of ligand-receptor complexes.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Key Considerations for Researchers

- Safety : Follow GHS protocols for handling amines (e.g., use fume hoods, PPE) .

- Data Validation : Address contradictions by replicating studies and applying longitudinal analysis frameworks .

- Ecological Impact : Conduct in vitro toxicity assays (e.g., Ames test) if environmental release is possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。